molecular formula C8H8BrF2NO2 B6223291 ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate CAS No. 2763760-09-2

ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No. B6223291
CAS RN: 2763760-09-2
M. Wt: 268.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate, also known as ethyl bromodifluoromethylpyrrole-2-carboxylate (EBDP), is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water and organic solvents. EBDP is a versatile compound that has been used in a number of different areas, including organic synthesis, biochemistry, and drug discovery.

Scientific Research Applications

EBDP has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug discovery. In organic synthesis, EBDP is used as a reagent for the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. In biochemistry, EBDP is used as a reagent for the synthesis of a variety of biological molecules, including enzymes, peptides, and polysaccharides. In drug discovery, EBDP is used as a reagent for the synthesis of a variety of small molecule drugs.

Mechanism of Action

The mechanism of action of EBDP is not yet fully understood. However, it is known that EBDP is a strong base that is capable of deprotonating a variety of substrates, including acids, amines, and alcohols. This deprotonation reaction is thought to be responsible for the catalytic activity of EBDP in organic synthesis, biochemistry, and drug discovery.
Biochemical and Physiological Effects
The biochemical and physiological effects of EBDP are not yet fully understood. However, it is known that EBDP is a strong base and is capable of deprotonating a variety of substrates, including acids, amines, and alcohols. This deprotonation reaction is thought to be responsible for the catalytic activity of EBDP in organic synthesis, biochemistry, and drug discovery.

Advantages and Limitations for Lab Experiments

The advantages of using EBDP in laboratory experiments include its high reactivity, its ability to deprotonate a variety of substrates, its low toxicity, and its low cost. The limitations of using EBDP in laboratory experiments include its limited solubility in water and organic solvents, its instability in the presence of light and air, and its potential to react with other reagents and substrates.

Future Directions

For research on EBDP include the development of new synthetic methods for the production of EBDP and its derivatives, the elucidation of its mechanism of action, the elucidation of its biochemical and physiological effects, the development of new applications for EBDP, and the optimization of its use in laboratory experiments. Additionally, further research is needed to determine the safety and toxicity of EBDP and its derivatives.

Synthesis Methods

EBDP can be synthesized through a variety of methods, including the reaction of ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate bromodifluoromethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylatepyrrole-2-carboxylate with sodium bicarbonate, the reaction of ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate bromodifluoromethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylatepyrrole-2-carboxylate with potassium hydroxide, and the reaction of ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate bromodifluoromethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylatepyrrole-2-carboxylate with sodium hydroxide. The reaction of ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate bromodifluoromethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylatepyrrole-2-carboxylate with sodium bicarbonate yields the desired product in high yield and purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate involves the reaction of ethyl 2-pyrrolecarboxylate with bromodifluoromethane in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl 2-pyrrolecarboxylate", "Bromodifluoromethane", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Step 1: Dissolve ethyl 2-pyrrolecarboxylate in a suitable solvent (e.g. DMF or DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir for a few minutes.", "Step 3: Slowly add bromodifluoromethane to the reaction mixture while stirring continuously.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature and then quench with water.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 8: Purify the crude product by column chromatography or recrystallization to obtain the desired product, ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate." ] }

CAS RN

2763760-09-2

Product Name

ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate

Molecular Formula

C8H8BrF2NO2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.